
2-Chloro-5-hydroxymethylphenylboronic acid
chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Chloro-5-

hydroxymethylphenylboronic acid

Cat. No.: B1369529 Get Quote

An In-depth Technical Guide to 2-Chloro-5-hydroxymethylphenylboronic acid for Advanced

Synthesis and Drug Discovery

Abstract
2-Chloro-5-hydroxymethylphenylboronic acid is a trifunctional synthetic building block of

significant interest to researchers in organic synthesis and medicinal chemistry. Its unique

architecture, featuring a reactive boronic acid, a strategically placed chlorine atom, and a

versatile hydroxymethyl group, offers a powerful platform for the construction of complex

molecular scaffolds. This guide provides a comprehensive overview of its chemical properties,

reliable synthetic protocols, key chemical transformations, and strategic applications in drug

development, grounded in established chemical principles and supported by authoritative

references.

Core Physicochemical Properties and Structural
Analysis
Understanding the fundamental properties of a reagent is paramount for its effective use in

synthesis. 2-Chloro-5-hydroxymethylphenylboronic acid is typically a white to off-white

solid, stable under standard laboratory conditions. Its key properties are summarized below.
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Property Value Source

CAS Number 913835-75-3 PubChem

Molecular Formula C₇H₈BClO₃ PubChem

Molecular Weight 186.4 g/mol PubChem

Melting Point 155-160 °C Commercial Suppliers

Solubility
Soluble in methanol, DMSO,

THF
General Chemical Knowledge

The molecule's utility stems from the distinct reactivity of its three functional groups, which can

be addressed selectively.

Caption: Structure of 2-Chloro-5-hydroxymethylphenylboronic acid.

The Boronic Acid [-B(OH)₂]: This Lewis acidic group is the cornerstone of its reactivity,

primarily serving as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-

coupling reactions to form C-C bonds.[1][2][3][4]

The Chloro Group [-Cl]: As an ortho-substituent to the boronic acid, it sterically influences the

coupling reaction and provides an additional handle for subsequent nucleophilic aromatic

substitution or other cross-coupling reactions.

The Hydroxymethyl Group [-CH₂OH]: This group offers a site for further derivatization. It can

be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for

nucleophilic substitution, significantly increasing the synthetic diversity of its products.

Synthesis and Reaction Protocol
A robust and reproducible synthesis is critical for the application of any building block. The

preparation of 2-chloro-5-hydroxymethylphenylboronic acid can be achieved from

commercially available precursors. The following protocol is based on established

organometallic methodologies.

Synthetic Workflow Overview
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The synthesis leverages a directed ortho-metalation strategy, a powerful technique for

regioselective functionalization of aromatic rings.

Start:
(4-Chloro-3-methylphenyl)methanol

Hydroxyl Protection
(e.g., MOM-Cl, KHMDS)

Rationale: Prevents acidic proton from quenching the organolithium.

Directed ortho-Metalation
(n-BuLi, -78 °C)

Rationale: The MOM ether directs lithiation to the C2 position.

Borylation
(B(OiPr)₃)

Rationale: Traps the aryllithium intermediate to form a boronate ester.

Hydrolysis & Deprotection
(Aqueous HCl)

Rationale: Cleaves the boronate ester and MOM ether to yield the final product.

Product:
2-Chloro-5-hydroxymethyl-

phenylboronic acid

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of the title compound.

Detailed Experimental Protocol
Materials: (4-Chloro-3-methylphenyl)methanol, Methoxymethyl chloride (MOM-Cl), Potassium

bis(trimethylsilyl)amide (KHMDS), n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃),

Tetrahydrofuran (THF, anhydrous), Diethyl ether, Hydrochloric acid (2M), Saturated aq. NaCl.

Step 1: Protection of the Hydroxyl Group.

Dissolve (4-chloro-3-methylphenyl)methanol (1.0 equiv) in anhydrous THF (0.2 M) in a

flame-dried flask under Argon.

Cool the solution to 0 °C. Add KHMDS (1.1 equiv, 1.0 M solution in THF) dropwise.

Causality: KHMDS is a strong, non-nucleophilic base that cleanly deprotonates the alcohol

to form the alkoxide.

After stirring for 30 minutes, add MOM-Cl (1.2 equiv) dropwise. Allow the reaction to warm

to room temperature and stir for 4-6 hours until TLC analysis shows complete

consumption of the starting material.

Quench the reaction with saturated aq. NH₄Cl and extract the product with diethyl ether.

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude MOM-

protected ether is typically used without further purification.

Step 2: Directed ortho-Metalation and Borylation.
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Dissolve the crude product from Step 1 in anhydrous THF (0.2 M) and cool to -78 °C

under Argon.

Add n-BuLi (1.2 equiv, 2.5 M solution in hexanes) dropwise, maintaining the internal

temperature below -70 °C. Stir for 2 hours. Causality: The methoxy group of the MOM

ether is a powerful directing group, coordinating to the lithium cation and directing the

deprotonation to the adjacent ortho position (C2).

Add triisopropyl borate (1.5 equiv) dropwise. The solution may become thick.

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection.

Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl until the pH

is ~1-2. Causality: The acidic workup serves two purposes: it hydrolyzes the boronate

ester to the desired boronic acid and simultaneously cleaves the acid-labile MOM

protecting group.

Stir vigorously for 2-3 hours at room temperature.

Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

The crude solid can be purified by recrystallization or silica gel chromatography to yield 2-
chloro-5-hydroxymethylphenylboronic acid.

Key Chemical Transformations
The strategic value of this reagent lies in its capacity for selective, high-yield transformations,

most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling
This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-

C(sp²) bonds, forming the biaryl core of countless pharmaceutical agents.[3][4][5]
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Pd(0)L₂
(Active Catalyst)

Oxidative Addition
(R¹-X)

 Step A
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Transmetalation
(Ar-B(OH)₂ + Base)

 Step B

R¹-Pd(II)L₂-Ar

Reductive Elimination

 Step C

 Catalyst
Regeneration

Product
(R¹-Ar)
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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In a typical application, 2-chloro-5-hydroxymethylphenylboronic acid would serve as the

"Ar-B(OH)₂" component, coupling with an aryl or heteroaryl halide (R¹-X) to generate a complex

biaryl structure. The reaction's success is due to its mild conditions, tolerance of a wide range

of functional groups, and the low toxicity of the boron-containing byproducts.[1]

Application in Drug Discovery: A Case Study
To illustrate its utility, consider the hypothetical synthesis of a scaffold for a novel protein kinase

inhibitor, a common objective in modern drug development.[6][7]

Objective: Synthesize a functionalized amino-pyrimidine biaryl scaffold.

Reagent A:
2-Chloro-5-hydroxymethyl-

phenylboronic acid

Suzuki Coupling
(Pd(PPh₃)₄, Na₂CO₃)

Forms the core biaryl C-C bond.

Reagent B:
2-Amino-4,6-dichloropyrimidine

Intermediate 1
(Biaryl alcohol)

Oxidation
(Dess-Martin Periodinane)

Converts alcohol to a reactive aldehyde.

Intermediate 2
(Biaryl aldehyde)

Reductive Amination
(Cyclopropylamine, NaBH(OAc)₃)
Installs the final amine side chain.

Final Product
(Kinase Inhibitor Scaffold)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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